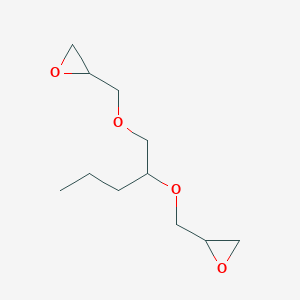

1,2-Bis(glycidyloxy)pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,2-Bis(glycidyloxy)pentane, également connu sous le nom d'éther diglycidylique de 1,2-pentanediol, est un composé organique de formule moléculaire C11H20O4. Il s'agit d'un type d'éther glycidylique, qui se caractérise par la présence de groupes époxy. Ce composé est utilisé dans diverses applications industrielles en raison de sa réactivité et de sa capacité à former des polymères réticulés.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 1,2-Bis(glycidyloxy)pentane peut être synthétisé par réaction du 1,2-pentanediol avec l'épichlorhydrine en présence d'une base telle que l'hydroxyde de sodium. La réaction implique généralement la formation d'une chlorhydrine intermédiaire, qui est ensuite déshydrochlorée pour former les groupes époxy.

Méthodes de production industrielle

En milieu industriel, la production de this compound implique souvent des procédés continus avec des conditions réactionnelles contrôlées afin d'assurer un rendement et une pureté élevés. L'utilisation de catalyseurs et l'optimisation des températures et pressions de réaction sont courantes pour améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2-Bis(glycidyloxy)pentane subit diverses réactions chimiques, notamment :

Réactions d'ouverture de cycle époxy : Les groupes époxy peuvent réagir avec des nucléophiles tels que les amines, les alcools et les thiols, conduisant à la formation de groupes hydroxyle.

Polymérisation : Il peut subir des réactions de polymérisation pour former des polymères réticulés, qui sont utilisés dans les revêtements, les adhésifs et les composites.

Réactifs et conditions courants

Nucléophiles : Les amines, les alcools et les thiols sont des réactifs courants utilisés dans les réactions d'ouverture de cycle des groupes époxy.

Catalyseurs : Les acides de Lewis ou les bases sont souvent utilisés pour catalyser les réactions de polymérisation.

Principaux produits

Les principaux produits formés à partir des réactions du this compound comprennent des polymères réticulés et divers composés contenant des hydroxyles, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Le 1,2-Bis(glycidyloxy)pentane a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme agent de réticulation dans la synthèse de polymères et de résines.

Biologie : Il est utilisé dans la modification des biomolécules et la préparation de matériaux biocompatibles.

Médecine : Il est utilisé dans le développement de systèmes d'administration de médicaments et de dispositifs médicaux.

Industrie : Il est utilisé dans la production de revêtements, d'adhésifs et de composites en raison de sa capacité à former des matériaux durables et résistants.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique principalement la réactivité de ses groupes époxy. Ces groupes peuvent subir une attaque nucléophile, conduisant à la formation de liaisons covalentes avec divers substrats. Cette réactivité est exploitée dans la formation de polymères réticulés et la modification des biomolécules.

Mécanisme D'action

The mechanism of action of 1,2-Bis(glycidyloxy)pentane primarily involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the formation of cross-linked polymers and the modification of biomolecules.

Comparaison Avec Des Composés Similaires

Composés similaires

1,3-Bis(glycidyloxy)pentane : Structure similaire, mais avec les groupes glycidyloxy sur des atomes de carbone différents.

1,2-Bis(glycidyloxy)éthane : Un analogue à chaîne plus courte avec une réactivité similaire.

Éther diglycidylique de bisphénol A : Un composé époxy largement utilisé avec des caractéristiques structurales différentes.

Unicité

Le 1,2-Bis(glycidyloxy)pentane est unique en raison de sa structure moléculaire spécifique, qui confère une réactivité et des propriétés distinctes par rapport aux autres éthers glycidyliques. Sa capacité à former des polymères réticulés à haute résistance mécanique et à la résistance chimique le rend précieux dans diverses applications.

Propriétés

Numéro CAS |

638128-11-7 |

|---|---|

Formule moléculaire |

C11H20O4 |

Poids moléculaire |

216.27 g/mol |

Nom IUPAC |

2-[1-(oxiran-2-ylmethoxy)pentan-2-yloxymethyl]oxirane |

InChI |

InChI=1S/C11H20O4/c1-2-3-9(13-7-11-8-15-11)4-12-5-10-6-14-10/h9-11H,2-8H2,1H3 |

Clé InChI |

WFTOQAFBMSGCQS-UHFFFAOYSA-N |

SMILES canonique |

CCCC(COCC1CO1)OCC2CO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)

propanedinitrile](/img/structure/B12584108.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)

![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)

![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)

![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)